![molecular formula C21H15NO3 B14728275 [(2-Oxo-1,2-diphenylethylidene)amino] benzoate CAS No. 6624-55-1](/img/structure/B14728275.png)
[(2-Oxo-1,2-diphenylethylidene)amino] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Oxo-1,2-diphenylethylidene)amino] benzoate is a Schiff base compound derived from the condensation of benzil and 3-aminosalicylic acid . Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Oxo-1,2-diphenylethylidene)amino] benzoate involves the reaction of benzil with 3-aminosalicylic acid. The reaction typically occurs in an ethanolic solution under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
[(2-Oxo-1,2-diphenylethylidene)amino] benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
[(2-Oxo-1,2-diphenylethylidene)amino] benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of [(2-Oxo-1,2-diphenylethylidene)amino] benzoate involves its ability to form complexes with metal ions. This property is crucial for its function in sensors and its biological activities. The compound interacts with molecular targets through coordination bonds, affecting various biochemical pathways .
Comparación Con Compuestos Similares
[(2-Oxo-1,2-diphenylethylidene)amino] benzoate can be compared with other Schiff bases, such as:
[(2-Oxoindolin-3-ylidene)amino] benzoate: Similar structure but different biological activities.
[(2-Oxo-1,2-diphenylethylidene)hydrazinyl]-4-oxobut-2-enoic-acid amides: Known for their analgesic and antibacterial properties.
The uniqueness of this compound lies in its specific applications in sensor technology and its selective interaction with calcium ions .
Propiedades
Número CAS |
6624-55-1 |
|---|---|
Fórmula molecular |
C21H15NO3 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
[(2-oxo-1,2-diphenylethylidene)amino] benzoate |
InChI |
InChI=1S/C21H15NO3/c23-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22-25-21(24)18-14-8-3-9-15-18/h1-15H |
Clave InChI |
QPEVDCROSJPIIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)
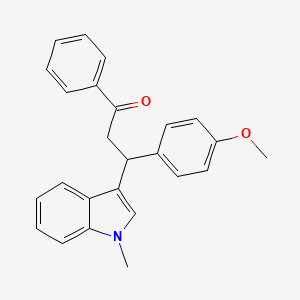


![2-propan-2-yl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B14728258.png)
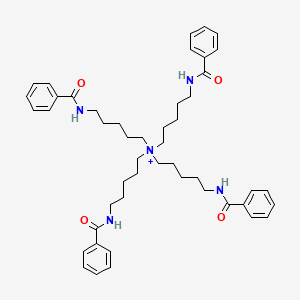

![2-Phenylbenzo[f][1,3]benzothiazole](/img/structure/B14728264.png)
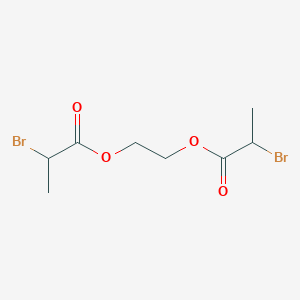
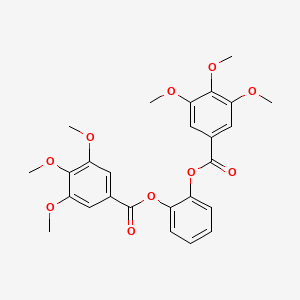
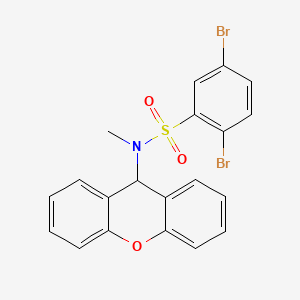
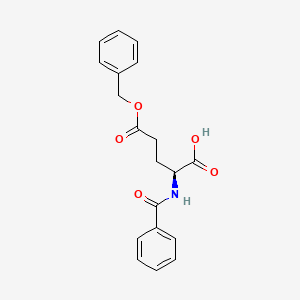
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)
